

Introduction: The Significance of the 1,4-Diazepane Scaffold

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Compound of Interest

Compound Name:	1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride
CAS No.:	2172786-50-2
Cat. No.:	B2477950

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The 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.^{[1][2]} This seven-membered heterocycle, containing two nitrogen atoms, offers a flexible yet constrained three-dimensional structure that is ideal for interacting with a wide array of biological targets. Consequently, derivatives of 1,4-diazepane have been successfully developed as anticonvulsants, anxiolytics, sedatives, antidepressants, and anticancer agents.^{[1][3][4][5]}

This guide focuses on a specific derivative, 1-(2-Methoxyethyl)-1,4-diazepane (PubChem CID: 19019833). While not a widely commercialized drug itself, this compound represents a key synthetic intermediate and a valuable building block for the development of novel therapeutics. The introduction of the 2-methoxyethyl group can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a strategic modification in drug design. This document provides a comprehensive overview of its properties, a plausible synthetic route, potential applications, analytical characterization, and safe handling protocols.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The key properties of 1-(2-Methoxyethyl)-1,4-diazepane are summarized below.

Property	Value	Source
PubChem CID	19019833	[6]
CAS Number	927802-38-8	[7]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[6]
Molecular Weight	158.24 g/mol	[7]
Monoisotopic Mass	158.1419 Da	[6]
IUPAC Name	1-(2-methoxyethyl)-1,4-diazepane	[6]
SMILES	COCCN1CCCNCC1	[6]
InChIKey	PDGPTNXEAQRUMD-UHFFFAOYSA-N	[6]
XlogP (Predicted)	-0.2	[6]
Physical Form	Presumed to be a liquid at STP	N/A

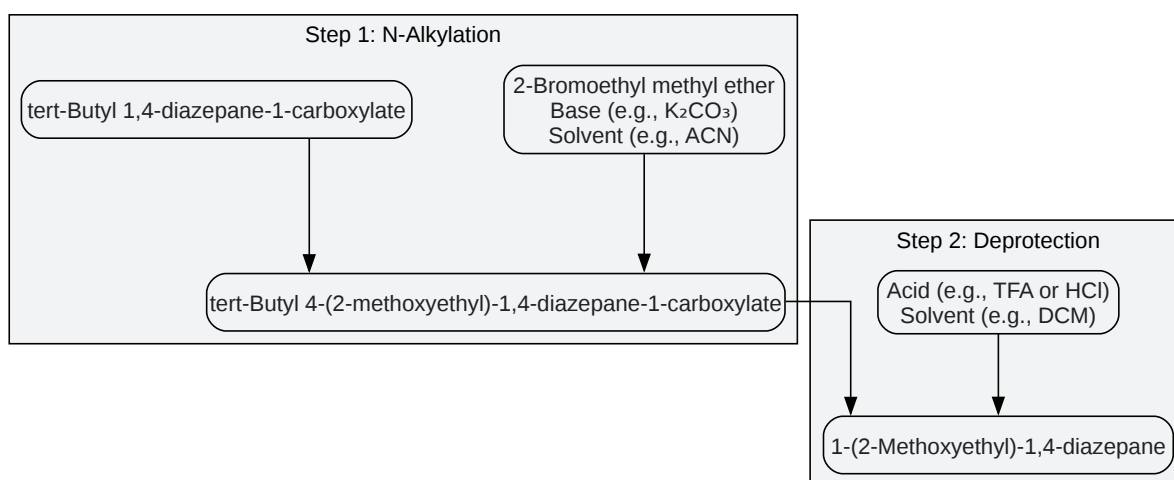
Synthesis and Derivatization Strategy

While a specific, published synthesis for 1-(2-Methoxyethyl)-1,4-diazepane is not readily available, a robust and logical synthetic route can be devised based on established methodologies for N-alkylation of diazepane cores.[8][9] The most direct approach involves the mono-alkylation of a protected 1,4-diazepane precursor.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available tert-butyl 1,4-diazepane-1-carboxylate. This strategy offers excellent control over the regioselectivity of the alkylation.

- Step 1: N-Alkylation: The free secondary amine of Boc-protected 1,4-diazepane is alkylated with a suitable 2-methoxyethyl electrophile, such as 2-bromoethyl methyl ether, in the presence of a non-nucleophilic base.
- Step 2: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.



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Caption: Proposed two-step synthesis of 1-(2-Methoxyethyl)-1,4-diazepane.

Experimental Protocol (Exemplary)

The following protocol is a representative, self-validating procedure derived from standard practices in organic synthesis for analogous transformations.[9][10]

Step 1: Synthesis of tert-Butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate

- To a stirred solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile (ACN, ~0.2 M), add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq).
- Add 2-bromoethyl methyl ether (1.2 eq) to the suspension.
- Heat the reaction mixture to 60-70°C and stir for 12-18 hours.
- Causality: Heating accelerates the S_N2 reaction, while K_2CO_3 acts as a base to neutralize the HBr byproduct, driving the reaction to completion. ACN is a suitable polar aprotic solvent for this type of alkylation.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 1-(2-Methoxyethyl)-1,4-diazepane (Deprotection)

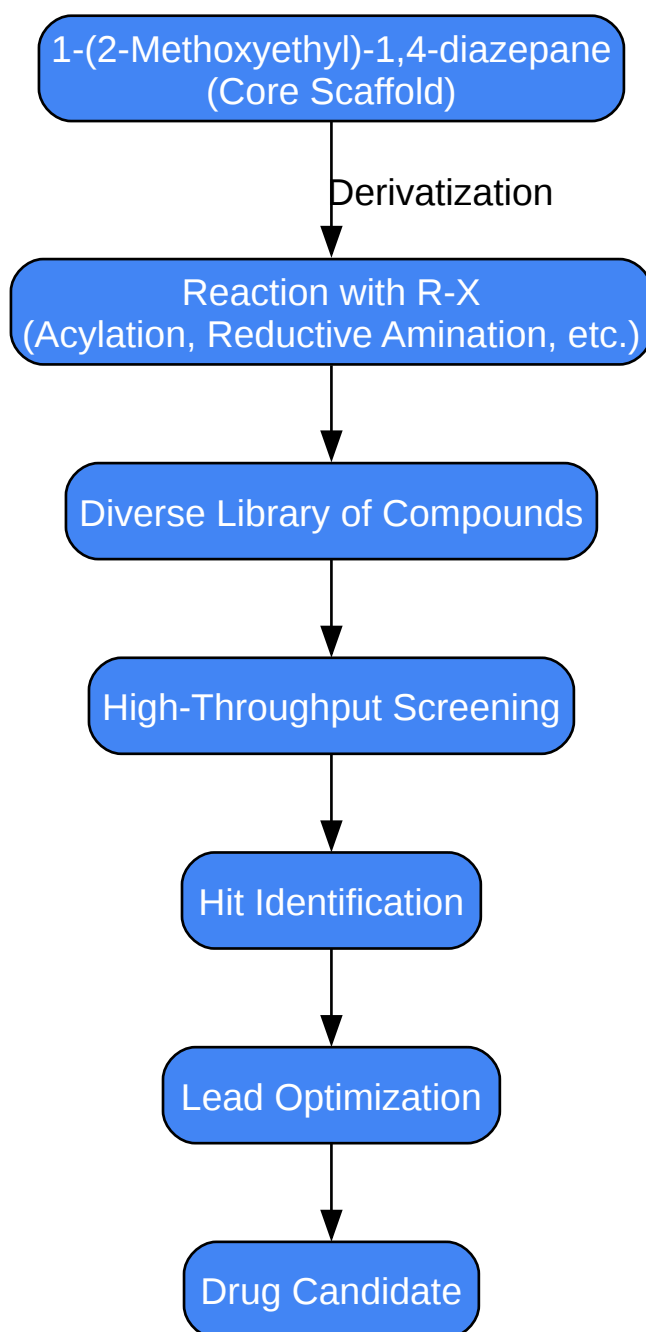
- Dissolve the crude or purified tert-butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M).
- Cool the solution to 0°C in an ice bath.
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of HCl in dioxane (4M) can be used.
- Causality: Strong acid is required to cleave the acid-labile Boc protecting group. The byproducts, isobutylene and CO_2 , are volatile and easily removed. The reaction is performed at 0°C to control potential exotherms.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the deprotection by TLC or LC-MS.

- Once complete, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and basify to pH > 10 with aqueous NaOH.
- Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(2-Methoxyethyl)-1,4-diazepane.

Potential Applications in Drug Discovery

The true value of 1-(2-Methoxyethyl)-1,4-diazepane lies in its role as a versatile scaffold for library synthesis. The presence of a free secondary amine allows for a wide range of subsequent chemical modifications to explore structure-activity relationships (SAR).

The 1,4-diazepane core has been identified as a potent modulator of various receptors. For instance, different derivatives have been developed as selective Cannabinoid receptor 2 (CB2) agonists and ligands for benzodiazepine receptors.^{[11][12]} The methoxyethyl moiety can improve metabolic stability and aqueous solubility, properties that are highly desirable in drug candidates.



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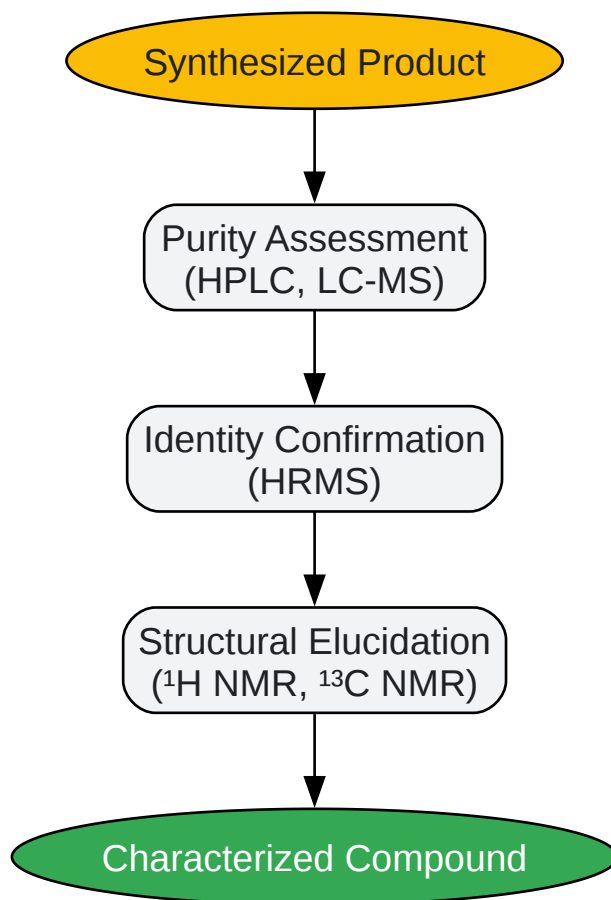
Caption: Role of the core scaffold in a typical drug discovery pipeline.

By reacting 1-(2-Methoxyethyl)-1,4-diazepane with various building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes), researchers can rapidly generate a library of novel compounds for screening against specific biological targets.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Workflow



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Caption: Standard workflow for analytical characterization.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques.

Technique	Expected Results
LC-MS	A major peak corresponding to the product with an $[M+H]^+$ ion at $m/z \approx 159.15$.
^1H NMR	Signals corresponding to the methoxy group (~ 3.3 ppm), methylene protons of the ethyl and diazepane rings, and a broad singlet for the N-H proton.
^{13}C NMR	Resonances for all 8 unique carbon atoms in the molecule, including the methoxy carbon (~ 59 ppm) and various methylene carbons.

Protocol: HPLC-MS Analysis

- Prepare a ~ 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Inject a small volume (1-5 μL) onto a reverse-phase C18 column.
- Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
- Causality: Formic acid aids in the ionization of the amine for positive-ion mode mass spectrometry detection.
- Monitor the eluent using a UV detector and a mass spectrometer (in ESI+ mode).
- The resulting chromatogram will indicate purity, while the mass spectrum will confirm the molecular weight of the product.[\[13\]](#)[\[14\]](#)

Safety and Handling

While specific toxicity data for 1-(2-Methoxyethyl)-1,4-diazepane is not available, precautions should be taken based on data for structurally related diazepane and amine compounds.[\[15\]](#)
[\[16\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling the compound.[18]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents and sources of ignition.[15]
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[17]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

1-(2-Methoxyethyl)-1,4-diazepane is a valuable, non-commercial chemical entity rooted in the pharmacologically significant 1,4-diazepane scaffold. Its structure, featuring a reactive secondary amine and a metabolically relevant methoxyethyl group, makes it an ideal intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

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